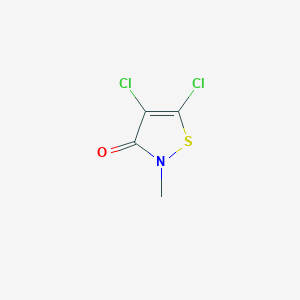

4,5-Dichloro-2-methyl-4-isothiazolin-3-one

Description

Properties

IUPAC Name |

4,5-dichloro-2-methyl-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2NOS/c1-7-4(8)2(5)3(6)9-7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZDIUZSWUDGOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(S1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181116 | |

| Record name | 4,5-Dichloro-2-methyl-4-isothiazolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26542-23-4 | |

| Record name | 4,5-Dichloro-2-methyl-4-isothiazolin-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026542234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dichloro-2-methyl-4-isothiazolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DICHLORO-2-METHYL-3(2H)-ISOTHIAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16E68NA30Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4,5-dichloro-2-methyl-4-isothiazolin-3-one, a potent biocide. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. This document details the core chemical reactions, experimental protocols, and quantitative data derived from key patents and literature.

Introduction

4,5-Dichloro-2-methyl-4-isothiazolin-3-one is a synthetic isothiazolinone derivative known for its broad-spectrum antimicrobial activity. It is a member of a class of biocides that function by disrupting essential microbial metabolic pathways. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield, as the process can generate other isothiazolinone derivatives as byproducts, such as 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT).

Core Synthesis Pathway

The most prevalent industrial synthesis of 4,5-dichloro-2-methyl-4-isothiazolin-3-one proceeds via a two-stage process. The first stage involves the synthesis of the key intermediate, N,N'-dimethyl-3,3'-dithiodipropionamide. The second stage is the chlorinative cyclization of this intermediate to yield the final product.

Stage 1: Synthesis of N,N'-dimethyl-3,3'-dithiodipropionamide

The synthesis of the N,N'-dimethyl-3,3'-dithiodipropionamide intermediate typically starts from methyl acrylate. The process involves a Michael addition reaction with a sulfur source, followed by amidation with methylamine.[1][2][3] A "one-pot" method has been developed where methyl acrylate, a methylamine aqueous solution, and sulfur are mixed, followed by the introduction of hydrogen sulfide gas to produce a crude dimethyl 3,3'-dithiobispropionate.[1][2] This crude intermediate is then reacted with methylamine gas to form N,N'-dimethyl-3,3'-dithiodipropionamide without the need for intermediate purification.[1][2]

Stage 2: Chlorinative Cyclization

In the final and critical stage, N,N'-dimethyl-3,3'-dithiodipropionamide is treated with a chlorinating agent.[4][5] Common chlorinating agents include chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂).[5][6] This step results in the cleavage of the disulfide bond and the simultaneous chlorination and cyclization of the molecule to form the 4,5-dichloro-2-methyl-4-isothiazolin-3-one ring structure. The reaction conditions, such as temperature and the molar ratio of the chlorinating agent, are critical factors in determining the final product distribution and minimizing the formation of less chlorinated byproducts.[4] Excess heat or an excess of the chlorinating agent can lead to the formation of the 4,5-dichloro derivative.[4]

Experimental Protocols

The following sections provide detailed experimental methodologies based on patented synthesis routes.

One-Pot Synthesis of 4,5-dichloro-2-methylisothiazolinone[1][2]

This process combines the synthesis of the intermediate and the final product in a single reaction vessel, simplifying the overall procedure.

Protocol:

-

Synthesis of Dimethyl 3,3'-dithiobispropionate: In a 1-liter four-necked flask equipped with a stirrer and thermometer, combine methyl acrylate, a 40% aqueous methylamine solution, and sulfur. Control the temperature between 15-25°C and introduce hydrogen sulfide gas to yield the crude dithioester intermediate.

-

Synthesis of N,N'-dimethyl-3,3'-dithiodipropionamide: To the crude product from the previous step, add methanol. While maintaining the temperature between 5-15°C, introduce methylamine gas and stir for 24 hours to form a suspension of the amide intermediate.

-

Solvent Exchange: Perform a distillation to remove the methanol. Add ethyl acetate and continue distillation to remove residual methanol and water, resulting in a suspension of the amide in ethyl acetate.

-

Chlorination and Cyclization: Cool the suspension to between -5°C and 0°C. Introduce chlorine gas into the reactor. The molar ratio of chlorine to the amide product should be between 8:1 and 10:1 to favor the formation of the dichloro product. This final step yields 4,5-dichloro-2-methylisothiazolinone.

Synthesis via N-methyl-3-mercaptopropionamide[4]

This method involves the reaction of N-methyl-3-mercaptopropionamide or its disulfide dimer with sulfuryl chloride in a mixed solvent system to suppress the formation of the 4,5-dichloro byproduct, although adjusting conditions can favor its creation.

Protocol:

-

Dissolve N-methyl-3-mercaptopropionamide or N,N′-dimethyl-3,3′-dithiodipropionamide in a suitable first organic solvent.

-

In a separate vessel, dissolve sulfuryl chloride in a second, different organic solvent.

-

Add the sulfuryl chloride solution to the amide solution while maintaining the reaction temperature. To produce the 4,5-dichloro-2-methyl-4-isothiazolin-3-one byproduct, the reaction temperature may be allowed to exceed 20°C.[4]

-

The resulting product mixture contains a variety of isothiazolinones, including the desired 4,5-dichloro derivative. Further purification steps, such as centrifugation, can be employed to isolate the different components.

Quantitative Data

The following tables summarize the quantitative data extracted from the referenced synthesis patents.

Table 1: Reactant Molar Ratios for One-Pot Synthesis [1]

| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 2 : Reactant 1) | Stage |

| Methyl Acrylate | Methylamine | 1.1 - 1.2 : 1 | Amidation |

| Amide Product | Chlorine | 1 : 8 - 10 | Chlorination |

Table 2: Reaction Conditions

| Parameter | Value | Synthesis Method | Reference |

| Temperature (Michael Addition) | 15 - 25 °C | One-Pot Synthesis | [1][2] |

| Temperature (Amidation) | 5 - 15 °C | One-Pot Synthesis | [1][2] |

| Temperature (Chlorination) | -5 - 0 °C | One-Pot Synthesis | [1][2] |

| Temperature (Chlorination) | 5 - 20 °C | Mixed Solvent (to minimize dichloro byproduct) | [4] |

| Temperature (Chlorination) | > 20 °C | Mixed Solvent (to increase dichloro byproduct) | [4] |

| Yield (CMIT/MIT mixture) | > 95 mol % | Mixed Solvent | [4] |

Conclusion

The synthesis of 4,5-dichloro-2-methyl-4-isothiazolin-3-one is a well-established process primarily revolving around the chlorinative cyclization of N,N'-dimethyl-3,3'-dithiodipropionamide. The choice of synthesis strategy, whether a traditional multi-step process or a more streamlined "one-pot" method, will depend on the desired scale, purity requirements, and available equipment. Precise control over reaction parameters, particularly temperature and the stoichiometry of the chlorinating agent, is paramount to maximizing the yield of the target dichlorinated compound and controlling the formation of other isothiazolinone byproducts. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for the development and optimization of manufacturing processes for this important biocide.

References

- 1. CN104961705A - Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method - Google Patents [patents.google.com]

- 2. CN104961705B - Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method - Google Patents [patents.google.com]

- 3. CN1024546C - Preparation method of N, N '-dimethyl-3, 3' -dithiodipropionamide - Google Patents [patents.google.com]

- 4. US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture - Google Patents [patents.google.com]

- 5. 5-Chloro-2-methyl-4-isothiazolin-3-one | 26172-55-4 | Benchchem [benchchem.com]

- 6. CN103087002A - Preparation method of isothiazolinone - Google Patents [patents.google.com]

An In-depth Technical Guide on the Core Mechanism of Action of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMIT) is a potent antimicrobial agent belonging to the isothiazolinone class of biocides. Its efficacy stems from a rapid, multi-pronged mechanism of action that disrupts essential cellular processes in microorganisms. The core of its action is the electrophilic attack on crucial biomolecules, primarily proteins, leading to widespread cellular dysfunction and eventual cell death. This guide provides a detailed examination of the molecular mechanisms, cellular targets, and key experimental methodologies used to elucidate the action of DCMIT and related isothiazolinones.

Core Mechanism of Action: Electrophilic Attack on Thiol Groups

The primary mechanism of action for isothiazolinones, including DCMIT, is their function as electrophilic agents. The electron-deficient sulfur atom within the isothiazolinone ring is highly reactive towards nucleophilic groups present in biological molecules.[1] The most significant targets are the thiol (sulfhydryl) groups found in the amino acid cysteine, which is a critical component of many proteins and enzymes.

The interaction involves a two-step process:

-

Rapid Inhibition of Growth and Metabolism: Upon entering the microbial cell, DCMIT quickly reacts with accessible thiol groups on proteins and smaller molecules like glutathione. This leads to the formation of disulfide bonds, causing a rapid inhibition of enzymatic activity. This disruption of metabolic pathways, particularly those involving dehydrogenase enzymes, halts cellular respiration and energy (ATP) generation within minutes.[1]

-

Irreversible Cellular Damage and Cell Death: Following the initial metabolic inhibition, continued and deeper interaction with a broader range of cellular targets leads to irreversible damage. This includes extensive protein inactivation and the generation of reactive oxygen species (ROS), which further damages cellular components, ultimately resulting in a loss of viability over a period of hours.[1]

DOT script for the core mechanism of action:

Caption: Core mechanism of action of DCMIT.

Quantitative Data: Antimicrobial Efficacy

Table 1: Minimum Inhibitory Concentration (MIC) of CMIT against Various Microorganisms

| Microorganism | Strain | MIC (mg/L) | Reference |

|---|---|---|---|

| Escherichia coli | K-12 | 1.6 | [2] |

| Salmonella salmoneum | N/A | 1 | [3] |

| Lysinibacillus sphaericus | N/A | 1 | [3] |

| Acinetobacter lwoffii | N/A | 1 |[3] |

Note: This data is for 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), a closely related isothiazolinone, and is presented as an illustrative example of the expected potency of DCMIT.

Key Cellular Effects and Signaling Pathways

Beyond direct enzyme inhibition, the action of isothiazolinones like DCMIT triggers a cascade of cellular events. While a complete signaling pathway for DCMIT has not been fully elucidated, studies on related compounds such as 2-n-octyl-4-isothiazolin-3-one (OIT) and CMIT indicate the involvement of oxidative stress and mitochondrial dysfunction.

The inhibition of key enzymes in the electron transport chain can lead to an increase in the production of Reactive Oxygen Species (ROS). This, in turn, can trigger a cellular stress response, leading to damage of lipids, proteins, and DNA. A significant consequence of this is the disruption of the mitochondrial membrane potential, which is a critical event in the initiation of apoptosis (programmed cell death). Studies have shown that a mixture of CMIT and MIT can induce apoptosis in human keratinocytes through the generation of ROS.[4]

DOT script for the cellular effects signaling pathway:

Caption: Inferred cellular effects of DCMIT.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a biocide.

Materials:

-

96-well microtiter plates

-

Bacterial isolates

-

Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

-

DCMIT stock solution

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare Bacterial Inoculum: Culture the test microorganism in a suitable broth to the mid-logarithmic phase. Adjust the culture density to a standardized concentration (e.g., 1 x 10^6 CFU/mL).

-

Serial Dilution of DCMIT: Prepare a series of twofold dilutions of the DCMIT stock solution in the growth medium directly in the 96-well plate.

-

Inoculation: Add an equal volume of the prepared bacterial inoculum to each well containing the diluted DCMIT.

-

Controls: Include a positive control (bacteria in medium without DCMIT) and a negative control (medium with DCMIT but no bacteria).

-

Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Reading Results: Determine the MIC by visually inspecting for the lowest concentration of DCMIT that completely inhibits visible growth. Alternatively, measure the optical density (e.g., at 600 nm) using a plate reader. The MIC is the lowest concentration with no significant increase in optical density compared to the negative control.

DOT script for the MIC determination workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in controlling microbial problems in aircraft fuel systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of oxidative stress in apoptosis induced by a mixture of isothiazolinones in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

4,5-Dichloro-2-methyl-4-isothiazolin-3-one chemical properties

An In-depth Technical Guide on the Chemical Properties of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-2-methyl-4-isothiazolin-3-one is a potent biocide and preservative belonging to the isothiazolinone class of compounds. It is recognized for its broad-spectrum antimicrobial activity against bacteria, fungi, and algae. This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and relevant experimental protocols, tailored for professionals in research and development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one are summarized below. These properties are crucial for understanding its behavior in various applications, from formulation to environmental fate.

| Property | Value | Source |

| IUPAC Name | 4,5-dichloro-2-methyl-1,2-thiazol-3-one | [1] |

| CAS Number | 26542-23-4 | [1] |

| Molecular Formula | C₄H₃Cl₂NOS | [1] |

| Molecular Weight | 184.04 g/mol | [1] |

| Appearance | Off-White Solid | [2] |

| Computed LogP (XLogP3) | 1.7 | [1] |

| Storage Temperature | 2-8°C (Refrigerator) | [2] |

Antimicrobial Mechanism of Action

The biocidal activity of isothiazolinones, including 4,5-Dichloro-2-methyl-4-isothiazolin-3-one, is a multi-step process that leads to the rapid inhibition of microbial growth and ultimately, cell death.[3] The primary mechanism involves the electrophilic nature of the active sulfur moiety.[4]

-

Cellular Uptake: The molecule diffuses across the microbial cell membrane.[4]

-

Enzyme Inhibition: Once inside the cell, it acts as an electrophilic agent, targeting and reacting with thiol groups (-SH) present in essential enzymes and proteins, such as dehydrogenases.[4][5] This reaction leads to the formation of mixed disulfides, which inactivates the enzymes.[5]

-

Metabolic Disruption: The inactivation of key enzymes disrupts critical metabolic pathways, including cellular respiration and energy generation (ATP synthesis).[3][4] This results in a rapid inhibition of microbial growth and metabolism.[3]

-

Irreversible Damage & Cell Death: The sustained disruption and reaction with protein thiols can also generate free radicals, leading to irreversible cellular damage and loss of viability.[4]

Experimental Protocols

Synthesis: One-Pot Method

A simplified one-pot synthesis process has been developed, which reduces equipment investment and improves product purity by eliminating the need to isolate intermediate products.[6][7] The process involves three main reaction stages within the same reactor.

Methodology:

-

Michael Addition: Methyl acrylate, an aqueous methylamine solution, and sulfur are mixed. Hydrogen sulfide gas is introduced into the mixture at a controlled temperature (e.g., 15-25°C) to produce a crude intermediate, dimethyl 3,3'-dithiobispropionate.[6][7]

-

Amidation: On the basis of the crude product from the previous step, methylamine gas is introduced to synthesize N,N'-dimethyl-3,3'-dithiodipropionamide.[6][7]

-

Chlorination and Cyclization: The resulting suspension is reacted with a chlorinating agent, such as chlorine gas, at a controlled temperature (e.g., 0-15°C).[6] This step facilitates the ring-closure to form the isothiazolinone ring and the final product, 4,5-dichloro-2-methylisothiazolinone.[5][6]

-

Purification: The final product is purified through steps like distillation to reclaim solvents, decolorization, filtration, and crystallization to obtain a high-purity product.[6]

References

- 1. 4,5-Dichloro-2-methyl-4-isothiazolin-3-one | C4H3Cl2NOS | CID 147017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. onepetro.org [onepetro.org]

- 4. 5-Chloro-2-methyl-4-isothiazolin-3-one | 26172-55-4 | Benchchem [benchchem.com]

- 5. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 6. CN104961705A - Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method - Google Patents [patents.google.com]

- 7. CN104961705B - Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data and synthetic methodology for 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMIT), a potent biocide. Due to the limited availability of public domain spectroscopic data for this specific compound, this document focuses on its mass spectrometry profile and provides generalized experimental protocols for its analysis using various spectroscopic techniques. A validated synthetic pathway is also presented.

Compound Identification

| Property | Value | Source |

| Chemical Name | 4,5-Dichloro-2-methyl-4-isothiazolin-3-one | [1] |

| CAS Number | 26542-23-4 | [1][2] |

| Molecular Formula | C₄H₃Cl₂NOS | [1][2] |

| Molecular Weight | 184.04 g/mol | [1][2] |

| Synonyms | DCMIT, Methyldichloroisothiazolinone | [1] |

Spectroscopic Data

While comprehensive, publicly available NMR, IR, and UV-Vis spectral data for 4,5-Dichloro-2-methyl-4-isothiazolin-3-one are limited, a detailed mass spectrum has been recorded and is presented below.

Mass Spectrometry

The electron ionization (EI) mass spectrum of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one is characterized by several key fragments. The data presented is sourced from the NIST Mass Spectrometry Data Center.[2]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 44 | 20.1 |

| 45 | 12.6 |

| 46 | 10.1 |

| 62 | 10.1 |

| 74 | 24.1 |

| 89 | 100.0 |

| 116 | 16.5 |

| 148 | 29.1 |

| 183 | 49.4 |

| 185 | 31.6 |

Experimental Protocols

The following sections describe standard methodologies for acquiring spectroscopic data for isothiazolinone compounds. These protocols are generalized and may require optimization for specific instrumentation and sample characteristics.

Mass Spectrometry (LC-MS/MS)

This protocol is adapted from established methods for the analysis of isothiazolinones.[3]

-

Sample Preparation: Prepare a standard solution of 100 ng/mL in water. For complex matrices, an extraction step using a suitable organic solvent like methanol may be required, followed by filtration through a 0.22 µm filter.[3]

-

Chromatography:

-

Instrument: High-Performance Liquid Chromatography (HPLC) system.

-

Column: NUCLEODUR π2 or equivalent.[3]

-

Mobile Phase:

-

Gradient: A suitable gradient is run to achieve separation, for example: 0-5% B over 0.5 min, 5-95% B over 2.0 min, hold at 95% B for 0.5 min, and re-equilibrate at 0% B.[3]

-

Flow Rate: 1.3 mL/min.[3]

-

Injection Volume: 5 µL.[3]

-

-

Mass Spectrometry:

-

Instrument: Triple quadrupole mass spectrometer.

-

Ion Source: Electrospray Ionization (ESI), positive mode.[3]

-

Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis.[3]

-

Key Parameters: Optimize ion spray voltage, temperature, nebulizer gas, and collision gas pressures for the specific instrument.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra of organic compounds is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.

-

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure: Record a background spectrum of the empty sample compartment or the ATR crystal. Then, record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule, such as C=O (carbonyl), C-Cl, C-N, and C-S bonds.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.

-

Data Acquisition:

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Procedure: Fill a quartz cuvette with the solvent to record a baseline. Then, fill a matched cuvette with the sample solution and record the absorbance spectrum, typically from 200 to 400 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known. For comparison, the related compound 5-Chloro-2-methyl-4-isothiazolin-3-one has a reported UV max of 277 nm in methanol.[4]

Synthetic Workflow

A one-pot synthesis method for 4,5-Dichloro-2-methyl-isothiazolinone has been patented, providing an efficient route to this compound. The workflow involves three main stages: a Michael addition, amidation, and a final chlorination/cyclization step.[1]

Caption: One-pot synthesis workflow for DCMIT.

This guide serves as a foundational resource for professionals working with 4,5-Dichloro-2-methyl-4-isothiazolin-3-one. While a complete spectroscopic dataset is not currently available in the public record, the provided mass spectrometry data and standardized protocols offer a strong starting point for analytical method development and compound characterization.

References

- 1. 4,5-Dichloro-2-methyl-4-isothiazolin-3-one | C4H3Cl2NOS | CID 147017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,5-Dichloro-2-methyl-3(2H)-isothiazolone [webbook.nist.gov]

- 3. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS | CID 33344 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,5-Dichloro-2-methyl-4-isothiazolin-3-one

Disclaimer: Scientific literature with specific quantitative data and detailed experimental protocols for 4,5-Dichloro-2-methyl-4-isothiazolin-3-one is limited. Much of the information presented herein is based on the broader class of isothiazolinones and data from structurally related compounds, such as 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT).

Introduction

4,5-Dichloro-2-methyl-4-isothiazolin-3-one is a member of the isothiazolinone class of heterocyclic compounds, which are well-regarded for their potent and broad-spectrum antimicrobial properties.[1] These synthetic biocides are utilized across various industrial and consumer products to prevent microbial growth and spoilage.[1][2] This technical guide provides a comprehensive review of the available literature on 4,5-Dichloro-2-methyl-4-isothiazolin-3-one, focusing on its chemical properties, synthesis, mechanism of action, and toxicological profile, with a particular emphasis on quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one are summarized below.

| Property | Value | Source |

| IUPAC Name | 4,5-dichloro-2-methyl-1,2-thiazol-3-one | [3] |

| CAS Number | 26542-23-4 | [3] |

| Molecular Formula | C₄H₃Cl₂NOS | [3] |

| Molecular Weight | 184.04 g/mol | [3] |

| Appearance | White crystalline powder (for the related DCOIT) | [4] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone (for the related DCOIT) | [4] |

Synthesis

The synthesis of isothiazolinones has been a subject of interest since their discovery in the 1960s.[1] For 4,5-Dichloro-2-methyl-4-isothiazolin-3-one, a one-pot synthesis method has been described, which offers a streamlined and efficient production process.[5] In some synthetic routes for other isothiazolinones, 4,5-dichloro-2-methyl-4-isothiazolin-3-one can also be formed as a byproduct, particularly when the reaction temperature exceeds 20°C.

A patented one-pot method for synthesizing 4,5-dichloro-2-methylisothiazolinone involves three main stages within the same reaction vessel, which simplifies the process and reduces waste.[5]

-

Michael Addition: Methyl acrylate, an aqueous solution of methylamine, and sulfur are mixed. Hydrogen sulfide gas is then introduced to produce a crude dimethyl 3,3'-dithiobispropionate intermediate.[5]

-

Amidation: Methylamine gas is introduced into the crude intermediate mixture to synthesize N,N'-dimethyl-3,3'-dithiodipropionamide.[5]

-

Chlorination and Cyclization: The N,N'-dimethyl-3,3'-dithiodipropionamide is then reacted with chlorine gas to yield the final product, 4,5-dichloro-2-methylisothiazolinone.[5]

This one-pot process is advantageous as it minimizes the need for isolating and purifying intermediate products, thereby reducing equipment investment and improving the purity of the final product.[5]

Mechanism of Action

The antimicrobial activity of isothiazolinones is primarily attributed to a two-step mechanism that begins with the rapid inhibition of microbial growth and metabolism, followed by irreversible cellular damage leading to cell death.[6]

-

Inhibition of Key Metabolic Pathways: Isothiazolinones diffuse across the cell membrane and target dehydrogenase enzymes within critical metabolic pathways, such as the Krebs cycle and electron transport chain. This disrupts essential cellular functions like respiration and energy (ATP) production.

-

Electrophilic Attack on Thiols: The core of the biocidal activity lies in the electrophilic nature of the sulfur atom in the isothiazolinone ring. This allows it to react with nucleophilic residues, particularly the thiol groups (-SH) of cysteine in proteins and enzymes. This reaction forms disulfide bonds, which alters the protein structure and inactivates the enzyme. This leads to the generation of free radicals and ultimately, cell death.[7][8]

Antimicrobial Activity

| Organism | MIC (mg/L) | Compound |

| Escherichia coli K-12 | 1.6 | 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT)[9] |

Antimicrobial susceptibility is typically determined using methods such as broth microdilution or agar dilution to find the MIC.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The antimicrobial agent is serially diluted in a liquid growth medium (broth microdilution) or incorporated into solid agar medium at various concentrations.

-

Inoculation: The microbial suspension is added to the dilutions of the antimicrobial agent.

-

Incubation: The inoculated plates or tubes are incubated under appropriate conditions for microbial growth.

-

Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[10]

Toxicology

Specific toxicological data for 4,5-Dichloro-2-methyl-4-isothiazolin-3-one is not available. However, data for the related compounds DCOIT and CMIT are presented below to provide an indication of the potential toxicological profile. Isothiazolinones as a class are known to be corrosive and can be skin sensitizers.[11]

Acute Toxicity Data for Related Isothiazolinones

| Compound | Route | Species | Value |

| 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) | Oral (LD50) | Rat | 1636 mg/kg bw |

| Oral (LD50) | Mouse | 567 mg/kg bw | |

| Dermal (LD50) | Rat | >2000 mg/kg bw | |

| Inhalation (LC50) | Rat | 0.164–0.26 mg/L air | |

| 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) | Oral (Acute Toxicity Estimate) | - | 100.1 mg/kg |

| Dermal (Acute Toxicity Estimate) | - | 300.1 mg/kg | |

| Inhalation (Acute Toxicity Estimate) | - | 3.1 mg/L (vapor) |

Environmental Fate and Degradation

Isothiazolinones are known to degrade in the environment through biotic and abiotic processes, including hydrolysis, photolysis, and biodegradation.[1][11] Studies on related compounds like CMIT show that they are rapidly degraded in aquatic environments.[11] The degradation pathway typically involves the opening of the isothiazolinone ring, followed by further degradation into smaller, less toxic molecules.[1] For instance, the degradation of CMIT can lead to N-methylmalonamic acid and eventually to smaller organic acids and carbon dioxide.[1]

Applications and Future Directions

While specific applications for 4,5-Dichloro-2-methyl-4-isothiazolin-3-one are not well-documented, its structural similarity to other potent biocides suggests its utility as an antimicrobial agent in various formulations. Furthermore, the broader class of 5-chloroisothiazolones has been investigated for its potential as inhibitors of the histone acetyltransferase p300/CBP associated factor (PCAF), which is relevant in oncology research. This suggests a potential avenue for future drug development studies involving 4,5-Dichloro-2-methyl-4-isothiazolin-3-one. Further research is needed to fully characterize its antimicrobial spectrum, toxicological profile, and potential therapeutic applications.

References

- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [gupea.ub.gu.se]

- 3. 4,5-Dichloro-2-methyl-4-isothiazolin-3-one | C4H3Cl2NOS | CID 147017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. meisenbaochem.com [meisenbaochem.com]

- 5. CN104961705A - Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. exodocientifica.com.br [exodocientifica.com.br]

- 10. epa.gov [epa.gov]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

The Rise of Isothiazolinones: A Technical Guide to Their Discovery, Chemistry, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazolinone compounds represent a significant class of heterocyclic biocides that have found widespread application in industrial and consumer products for the control of microbial growth. Their broad-spectrum activity against bacteria, fungi, and algae has made them invaluable as preservatives in water-based formulations, including paints, adhesives, cosmetics, and metalworking fluids.[1] This technical guide provides an in-depth exploration of the discovery and history of isothiazolinone compounds, their synthesis, mechanism of action, and key quantitative data on their biological activity and stability.

Discovery and Historical Development

The discovery of the isothiazolinone nucleus is a relatively recent event in the history of heterocyclic chemistry, with initial reports emerging in the 1960s.[1][2] The pioneering work in this field is largely attributed to the scientists at Rohm and Haas Company (now part of Dow Chemical Company).[3] Their research led to the development and commercialization of the first isothiazolinone-based biocides.

The timeline of key developments includes:

-

1960s: The first synthesis of 2-methylisothiazol-3(2H)-one (MIT) was reported.[4][5] This period marked the initial exploration of the isothiazole ring system and its potential applications.

-

1970s: The development and introduction of a synergistic mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), famously known as Kathon™, revolutionized the field of industrial biocides.[6] This combination exhibited enhanced antimicrobial efficacy compared to the individual components.

-

1980s: The commercial use of isothiazolinones expanded significantly, becoming a staple preservative in a vast array of water-based products.[7] During this time, other derivatives such as 1,2-benzisothiazolin-3-one (BIT) and 2-octyl-4-isothiazolin-3-one (OIT) were also developed for specific applications.[6]

-

Present Day: Isothiazolinones continue to be a dominant class of industrial biocides.[8] Ongoing research focuses on the development of new derivatives with improved stability, lower toxicity, and reduced potential for skin sensitization.

Synthesis of Isothiazolinone Compounds

The synthesis of the isothiazolinone ring is a cornerstone of their industrial production. The most common and industrially scalable method involves the ring-closure of 3-mercaptopropanamides.[2] This precursor is typically produced from acrylic acid via 3-mercaptopropionic acid. The critical ring-closure step is usually achieved through chlorination or oxidation of the 3-sulfanylpropanamide to its corresponding disulfide, which then cyclizes.[2]

General Synthesis Workflow

The following diagram illustrates the general synthetic pathway for isothiazolinones.

Caption: General synthetic route to isothiazolinone compounds.

Experimental Protocols

While specific industrial processes are proprietary, the scientific literature provides detailed methodologies for the laboratory-scale synthesis of various isothiazolinones.

Synthesis of 2-Methyl-4-isothiazolin-3-one (MIT) and 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT):

A common laboratory preparation involves the reaction of N,N'-dimethyl-3,3'-dithiodipropionamide with sulfuryl chloride (SO2Cl2) in an inert solvent like dichloromethane.[4]

-

Reactants: N,N'-dimethyl-3,3'-dithiodipropionamide, Sulfuryl chloride (SO2Cl2).

-

Solvent: Dichloromethane.

-

Procedure:

-

Dissolve N,N'-dimethyl-3,3'-dithiodipropionamide in dichloromethane and cool the mixture.

-

Slowly add sulfuryl chloride to the stirred solution while maintaining a low temperature (e.g., 10-15°C).

-

After the addition is complete, continue stirring for a specified period.

-

The reaction mixture is then typically worked up by washing with water and evaporating the solvent to yield a mixture of MIT and CMIT.

-

-

Purification: The products can be separated and purified using chromatographic techniques.

Synthesis of 1,2-Benzisothiazolin-3-one (BIT):

One reported synthesis of BIT involves the amidation-cyclization of 2,2′-dithiodibenzoate.[9]

-

Reactants: 2,2′-dithiodibenzoate, Ammonia or an amine source.

-

Procedure:

-

The starting material, 2,2'-dithiodibenzoic acid, is converted to its diester, 2,2′-dithiodibenzoate.

-

The diester is then reacted with an ammonia source under conditions that promote both amidation and subsequent intramolecular cyclization to form the benzisothiazolinone ring.

-

Mechanism of Antimicrobial Action

The biocidal activity of isothiazolinones stems from their ability to act as electrophilic agents.[7] The mechanism involves a two-step process: an initial rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage leading to cell death.[6][10]

The core of their action lies in the reactivity of the electron-deficient sulfur atom in the isothiazolinone ring with nucleophilic cellular components, particularly the thiol groups (-SH) of cysteine residues in proteins and glutathione.[11]

Signaling Pathway of Isothiazolinone Action

The interaction with thiol groups leads to the formation of mixed disulfides, which inactivates critical enzymes.[2] Key targets include dehydrogenase enzymes involved in central metabolic pathways such as the Krebs cycle and the electron transport chain.[2][7] This disruption leads to the rapid inhibition of cellular respiration, ATP synthesis, and overall metabolic function.[6][10] The subsequent cellular damage is attributed to the destruction of protein thiols and the generation of free radicals.[6]

Caption: Mechanism of isothiazolinone antimicrobial action.

Quantitative Data

The efficacy and stability of isothiazolinone compounds have been extensively studied. The following tables summarize key quantitative data for several common isothiazolinones.

Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent.

| Compound | Organism | MIC (µg/mL) | Reference |

| MIT | Escherichia coli | 41 | [9] |

| Schizosaccharomyces pombe | 245 | [9] | |

| CMIT | Escherichia coli | 0.5 | [9] |

| Schizosaccharomyces pombe | 2.6 | [9] | |

| BIT | Escherichia coli | - | [9] |

| Schizosaccharomyces pombe | - | [9] | |

| OIT | Aspergillus niger | 0.05 | [12] |

| Saccharomyces cerevisiae | 0.56 | [12] |

Note: The presence of the chlorine atom in CMIT significantly enhances its biocidal activity compared to MIT.[9]

Enzyme Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Enzyme | IC50 (µM) | Reference |

| DCOIT | Alcohol Dehydrogenase | Rapid Inhibition | [2] |

| OIT | Alcohol Dehydrogenase | Rapid Inhibition | [2] |

| MI | Glutathione Reductase (HepG2 cells) | >1000 | [9] |

Note: DCOIT and OIT showed near-complete inhibition of alcohol dehydrogenase within 15 minutes.[2]

Stability Data

The stability of isothiazolinones is influenced by pH and temperature. They are generally more stable in acidic conditions and degrade more rapidly in alkaline environments.[13][14]

| Compound | Condition | Half-life | Reference |

| CMIT/MIT | pH 8.5, Room Temp | 46 days | [5] |

| pH 9.6, Room Temp | 3.3 days | [13] | |

| pH 9.6, 60°C | < 2 hours | [5] | |

| DCOIT | pH 7, 25°C | 1.2 days | [9] |

| pH 9, 25°C | 3.7 days | [9] | |

| 4°C | > 64 days | [9] | |

| 40°C | 4.5 days | [9] | |

| MIT | Soil | 0.28 days | [9] |

| BIT | Soil | 0.52 days | [9] |

| OIT | Soil | 9.3 days | [9] |

| DCOIT | Soil | 4.8 days | [9] |

Toxicological Data

The following table presents acute toxicity data for Methylisothiazolinone (MIT).

| Exposure Route | Species | LD50 / LC50 | Reference |

| Oral | Rat | 120 - 249 mg/kg | [15] |

| Dermal | Rat | > 2000 mg/kg (49% solution) | [15] |

| Inhalation | Rat | 0.354 - 0.422 mg/L | [15] |

The No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) from a 28-day oral toxicity study in rats were 28.6 mg/kg bw/d and 71.2 mg/kg bw/d, respectively.[15] All isothiazolinones are recognized as potential skin sensitizers.[16]

Analytical Methodologies

The detection and quantification of isothiazolinones in various matrices are crucial for quality control, regulatory compliance, and research. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a widely used and sensitive method.[8][17]

Sample Preparation and Analysis Workflow

Caption: General workflow for the analysis of isothiazolinones.

Experimental Protocol for Analysis (General):

-

Extraction: For solid or semi-solid samples, ultrasonic-assisted extraction (UAE) with a suitable solvent like methanol is commonly employed.[8][17] For liquid samples, solid-phase extraction (SPE) can be used for pre-concentration and clean-up.[8]

-

Chromatographic Separation: A reversed-phase C18 column is typically used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile).[18]

-

Detection: Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides high selectivity and sensitivity for the detection and quantification of different isothiazolinone derivatives.

Conclusion

Isothiazolinone compounds have a rich history of development and have become indispensable in the control of microbial contamination in a multitude of applications. Their efficacy is rooted in a well-understood mechanism of action involving the inhibition of essential microbial enzymes. This technical guide has provided a comprehensive overview of their discovery, synthesis, mechanism, and key quantitative data, offering a valuable resource for researchers, scientists, and professionals in the field of drug development and material preservation. Future research will likely focus on the development of novel isothiazolinones with enhanced safety profiles and greater stability in challenging formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. onepetro.org [onepetro.org]

- 3. happi.com [happi.com]

- 4. CN103087002A - Preparation method of isothiazolinone - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. onepetro.org [onepetro.org]

- 7. researchgate.net [researchgate.net]

- 8. eeer.org [eeer.org]

- 9. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mechanism of action of isothiazolone biocides (Journal Article) | ETDEWEB [osti.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cir-safety.org [cir-safety.org]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. the-effects-of-ph-on-the-degradation-of-isothiazolone-biocides - Ask this paper | Bohrium [bohrium.com]

An In-depth Technical Guide to 4,5-Dichloro-2-methyl-4-isothiazolin-3-one: Molecular Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-2-methyl-4-isothiazolin-3-one is a synthetic organic compound belonging to the isothiazolinone class of biocides. These compounds are characterized by a five-membered heterocyclic ring containing nitrogen and sulfur. Due to their potent and broad-spectrum antimicrobial activity, isothiazolinones are widely used as preservatives in various industrial and consumer products. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, analytical methods, and putative biological signaling pathways associated with 4,5-Dichloro-2-methyl-4-isothiazolin-3-one, tailored for a scientific audience.

Molecular Structure and Identification

The molecular structure of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one is defined by an isothiazolinone core with two chlorine atoms at positions 4 and 5, and a methyl group attached to the nitrogen atom.

Table 1: Chemical Identification of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one

| Identifier | Value |

| IUPAC Name | 4,5-dichloro-2-methyl-1,2-thiazol-3-one[1] |

| CAS Number | 26542-23-4[1] |

| Molecular Formula | C₄H₃Cl₂NOS[1] |

| SMILES | CN1C(=O)C(=C(S1)Cl)Cl |

| InChI | InChI=1S/C4H3Cl2NOS/c1-7-4(8)2(5)3(6)9-7/h1H3 |

| Synonyms | 4,5-Dichloro-2-methylisothiazol-3-one, DCMIT |

Physicochemical Properties

A summary of the key physicochemical properties of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one is presented in Table 2. These properties are crucial for understanding its environmental fate, bioavailability, and formulation characteristics.

Table 2: Physicochemical Properties of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one

| Property | Value | Source |

| Molecular Weight | 184.04 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 42.2 - 42.8 °C | [2] |

| Solubility | Slightly soluble in water; Soluble in ethanol, acetone, and other organic solvents | [2] |

| LogP (Octanol-Water Partition Coefficient) | 1.7 | [1] |

Experimental Protocols

Synthesis: One-Pot Method

A patented one-pot synthesis method for 4,5-Dichloro-2-methylisothiazolinone has been described, offering a streamlined process with high purity.[3][4][5] The following is a generalized laboratory-scale protocol adapted from the patent literature.

Experimental Workflow: One-Pot Synthesis

One-pot synthesis workflow for 4,5-Dichloro-2-methyl-4-isothiazolin-3-one.

Materials:

-

Methyl acrylate

-

Aqueous methylamine solution (e.g., 40%)

-

Sulfur powder

-

Hydrogen sulfide gas

-

Methanol

-

Methylamine gas

-

Chlorine gas

-

Ethyl acetate

-

Aqueous methanol

-

Activated carbon

Procedure:

-

Synthesis of Dimethyl 3,3'-dithiobispropionate (Crude): In a suitable reaction vessel, combine methyl acrylate, a catalytic amount of aqueous methylamine solution, and sulfur. Introduce hydrogen sulfide gas while maintaining the temperature between 15-25°C to yield the crude dimethyl 3,3'-dithiobispropionate.[3][5]

-

Amidation: To the crude product from the previous step, add methanol and introduce methylamine gas. The reaction is typically carried out at 5-15°C for 24 hours to form N,N'-dimethyl-3,3'-dithiodipropionamide.[3][5] The methanol is subsequently removed by distillation.

-

Chlorination and Cyclization: The N,N'-dimethyl-3,3'-dithiodipropionamide intermediate is suspended in a suitable solvent like ethyl acetate. Chlorine gas is then introduced while maintaining the temperature between 0-15°C.[3][5] This step results in the chlorination and cyclization to form 4,5-Dichloro-2-methyl-4-isothiazolin-3-one.

-

Purification: The reaction mixture is worked up by distillation to remove the solvent. The crude product can be further purified by decolorization with activated carbon in aqueous methanol, followed by crystallization upon cooling.[3][5]

Analytical Determination: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective method for the quantification of isothiazolinones in various matrices.[6][7]

Experimental Workflow: HPLC-MS/MS Analysis

General workflow for the analysis of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one by HPLC-MS/MS.

Sample Preparation (General Protocol for Water-based Matrices): [7][8]

-

Accurately weigh the sample into a centrifuge tube.

-

Add a suitable extraction solvent, typically a mixture of methanol and water.

-

Vortex the sample for an optimized duration (e.g., 60 minutes) to ensure complete extraction.[6]

-

Centrifuge the sample to pellet any solid material.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC Conditions (Illustrative): [8][9]

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 50 mm, 2.7 µm).[9]

-

Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid).

-

Mobile Phase B: Methanol or acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of organic phase, ramping up to elute the analyte.

-

Flow Rate: 0.3 - 1.0 mL/min.

-

Injection Volume: 5 - 15 µL.[9]

-

Column Temperature: 30°C.[9]

Mass Spectrometry Conditions (Illustrative): [6]

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion: [M+H]⁺ (m/z 183.9).

-

Product Ions: Specific fragment ions for quantification and qualification.

Mechanism of Action and Biological Signaling Pathways

The primary antimicrobial mechanism of isothiazolinones is the inhibition of essential enzymes within microbial cells. The electrophilic sulfur atom in the isothiazolinone ring reacts with nucleophilic residues, particularly the thiol groups of cysteine in proteins. This leads to the formation of mixed disulfides, disrupting protein structure and function, ultimately leading to cell death.

While specific studies on the signaling pathways affected exclusively by 4,5-Dichloro-2-methyl-4-isothiazolin-3-one are limited, research on closely related isothiazolinones, such as mixtures of 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), provides strong indications of the likely cellular responses. These responses often involve pathways related to oxidative stress, inflammation, and apoptosis.

Keap1-Nrf2 Pathway (Oxidative Stress Response)

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1, which facilitates its degradation. Upon exposure to electrophilic compounds like isothiazolinones, Keap1 is modified, leading to the release and activation of Nrf2. Nrf2 then translocates to the nucleus and promotes the expression of antioxidant and detoxification genes.

Logical Relationship: Keap1-Nrf2 Pathway Activation

Proposed activation of the Keap1-Nrf2 pathway by 4,5-Dichloro-2-methyl-4-isothiazolin-3-one.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway (Inflammation and Apoptosis)

The MAPK pathways (including p38, JNK, and ERK) are crucial in transducing extracellular signals into cellular responses, including inflammation, proliferation, and apoptosis. Studies on related isothiazolinones suggest that they can induce the phosphorylation and activation of p38, JNK, and ERK.[10] This activation can, in turn, trigger downstream events leading to the release of pro-inflammatory cytokines and the initiation of apoptosis.

Signaling Pathway: MAPK Activation

References

- 1. prepchem.com [prepchem.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. CN104961705A - Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method - Google Patents [patents.google.com]

- 4. US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture - Google Patents [patents.google.com]

- 5. CN104961705B - Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Determination of three isothiazolinone biocides in water-borne adhesives by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Developmental cardiotoxicity of 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) in marine medaka (Oryzias melastigma) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the in vitro assessment of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMT), a member of the isothiazolinone class of biocides. Isothiazolinones are known for their potent antimicrobial properties but also for their potential to cause skin sensitization and other toxic effects.[1][2] The following protocols are designed to guide researchers in evaluating the cytotoxic, skin sensitization, and genotoxic potential of DCMT in a laboratory setting.

Introduction to Isothiazolinone Biocides

Isothiazolinones are widely used as preservatives in industrial and consumer products to control the growth of bacteria, fungi, and algae.[1] Their mechanism of action is primarily attributed to their ability to react with cellular thiols, such as those in cysteine and glutathione, leading to the disruption of central metabolic pathways and ultimately causing cell growth inhibition and death.[3] Due to their reactivity, some isothiazolinones are potent skin sensitizers, necessitating careful evaluation of their toxicological profiles.[1]

In Vitro Cytotoxicity Assessment

Cytotoxicity assays are fundamental in toxicology to determine the concentration at which a substance exhibits toxicity to cells. A common and straightforward method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Quantitative Data Summary (Illustrative)

| Compound/Mixture | Cell Line | Assay | Endpoint | Value (µM) |

| DCOIT | HepG2 (Human hepatoblastoma) | Cytotoxicity | EC50 | Data not available |

| CMIT/MIT | Not Specified | Cytotoxicity | IC50 | Data not available |

| DCOIT | Marine bacterium (Vibrio fischeri) | Cytotoxicity | EC50 | Data not available |

| DCOIT | Green algae (Scenedesmus vacuolatus) | Cytotoxicity | EC50 | Data not available |

Note: The absence of specific quantitative data for DCMT highlights a gap in the publicly available literature and underscores the importance of conducting the following protocols.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the determination of the cytotoxic potential of DCMT by measuring its effect on the viability of a selected cell line (e.g., HaCaT keratinocytes or HepG2).

Materials:

-

4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMT)

-

Mammalian cell line (e.g., HaCaT, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a stock solution of DCMT in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

-

Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of DCMT. Include a vehicle control (medium with the same concentration of solvent as the highest DCMT concentration) and a negative control (medium only).

-

Incubation: Incubate the plate for 24 hours (or a desired time point) at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the cell viability against the log of the DCMT concentration to determine the IC50 value.

Caption: Workflow of the MTT cytotoxicity assay.

In Vitro Skin Sensitization Assessment

A key toxicological concern for isothiazolinones is their potential to cause skin sensitization. A battery of in vitro tests, based on the Adverse Outcome Pathway (AOP) for skin sensitization, is recommended to evaluate this endpoint.

Experimental Protocol: Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that assesses the reactivity of a chemical with synthetic peptides containing cysteine and lysine, mimicking its reaction with skin proteins.[4][5]

Materials:

-

DCMT

-

Cysteine-containing peptide (Ac-RFAACAA-COOH)

-

Lysine-containing peptide (Ac-RFAAKAA-COOH)

-

Acetonitrile

-

Phosphate buffer

-

HPLC system with UV detection

Procedure:

-

Solution Preparation: Prepare a 100 mM stock solution of DCMT in acetonitrile. Prepare stock solutions of the cysteine and lysine peptides in the appropriate buffer.

-

Reaction Mixture: In an HPLC vial, mix the DCMT solution with the peptide solution at a defined molar ratio (e.g., 1:10 for cysteine and 1:50 for lysine).

-

Incubation: Incubate the reaction mixture for 24 hours at room temperature, protected from light.

-

HPLC Analysis: Analyze the samples by HPLC to quantify the remaining percentage of the free peptide.

-

Data Analysis: Calculate the peptide depletion percentage. Based on the mean cysteine and lysine depletion, the sensitization potential is predicted.

Caption: Workflow of the Direct Peptide Reactivity Assay (DPRA).

Experimental Protocol: KeratinoSens™ Assay

This assay measures the activation of the Keap1-Nrf2-antioxidant response element (ARE) pathway in a human keratinocyte cell line, which is a key event in skin sensitization.[4]

Materials:

-

KeratinoSens™ cell line (stably transfected with a luciferase reporter gene under the control of an ARE element)

-

DCMT

-

Complete cell culture medium

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed KeratinoSens™ cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of DCMT for 48 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Cytotoxicity Measurement: In a parallel plate, measure cell viability using a suitable method (e.g., MTT assay) to normalize the luciferase data.

-

Data Analysis: Calculate the fold induction of luciferase activity compared to the vehicle control. A chemical is classified as a sensitizer if it induces a statistically significant induction of luciferase activity above a certain threshold at a concentration that maintains sufficient cell viability.

Caption: Workflow of the KeratinoSens™ Assay.

In Vitro Genotoxicity Assessment

Genotoxicity assays are crucial for identifying substances that can cause genetic damage, a potential precursor to cancer. The Ames test and the in vitro micronucleus assay are standard preliminary tests.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses strains of Salmonella typhimurium that are auxotrophic for histidine to detect point mutations.[6][7]

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

-

DCMT

-

S9 metabolic activation mix (optional)

-

Minimal glucose agar plates

-

Top agar

-

Histidine/Biotin solution

Procedure:

-

Strain Preparation: Grow overnight cultures of the Salmonella strains.

-

Test Mixture: In a test tube, combine the bacterial culture, DCMT at various concentrations, and either a buffer or the S9 mix.

-

Plating: Add molten top agar to the test mixture, vortex briefly, and pour onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Caption: Workflow of the Ames Test.

Experimental Protocol: In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division.[8][9]

Materials:

-

Mammalian cell line (e.g., CHO, V79, TK6)

-

DCMT

-

Complete cell culture medium

-

Cytochalasin B (for cytokinesis-block method)

-

Hypotonic solution

-

Fixative (e.g., methanol:acetic acid)

-

DNA stain (e.g., Giemsa, DAPI)

-

Microscope slides

Procedure:

-

Cell Treatment: Treat exponentially growing cells with various concentrations of DCMT for a short period (e.g., 3-6 hours) with and without S9 activation, or for a longer period (e.g., 24 hours) without S9.

-

Cytochalasin B Addition: For the cytokinesis-block method, add cytochalasin B to the culture medium to arrest cytokinesis, resulting in binucleated cells.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides.

-

Staining: Stain the slides with a DNA-specific stain.

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

References

- 1. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [pubmed.ncbi.nlm.nih.gov]

- 2. Report from the In Vitro Micronucleus Assay Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 5. inotiv.com [inotiv.com]

- 6. Ames test - Wikipedia [en.wikipedia.org]

- 7. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 9. frontiersin.org [frontiersin.org]

Application Notes and Protocols for 4,5-Dichloro-2-methyl-4-isothiazolin-3-one as a Biocide in Research Laboratories

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the effective use of 4,5-Dichloro-2-methyl-4-isothiazolin-one, a potent broad-spectrum biocide, for microbial control in research laboratory settings. Adherence to these guidelines and safety precautions is essential for optimal performance and user safety.

Introduction to 4,5-Dichloro-2-methyl-4-isothiazolin-3-one

4,5-Dichloro-2-methyl-4-isothiazolin-3-one is a member of the isothiazolinone class of biocides. It is highly effective at low concentrations against a wide range of microorganisms, including bacteria, fungi, and algae. Its primary application in research laboratories is the prevention and control of microbial contamination in aqueous solutions, on surfaces, and in equipment.

Mechanism of Action: The biocidal activity of isothiazolinones stems from their ability to rapidly inhibit microbial growth and metabolism. The primary mechanism involves the disruption of essential metabolic pathways by inhibiting dehydrogenase enzymes. This leads to a cessation of critical physiological functions such as respiration and energy production, ultimately resulting in irreversible cell damage and death.[1][2]

Data Presentation: Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of isothiazolinone-based biocides against common laboratory contaminants. It is important to note that the efficacy can be influenced by the specific formulation and experimental conditions.

| Microorganism | Isothiazolinone Compound | Minimum Inhibitory Concentration (MIC) |

| Escherichia coli K-12 | 5-Chloro-2-methyl-4-isothiazolin-3-one (CMI) | 1.6 mg/L[1] |

| Pseudomonas aeruginosa | Mixture of 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-Methyl-4-isothiazolin-3-one (MIT) | 300 µL/L[3] |

| Staphylococcus aureus | 5-Chloroisothiazolone analogue | 2 µg/mL[4] |

| Aspergillus niger | 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) | Effective against mold fungi[5] |

| Candida albicans | Not specified in the provided search results | - |

Note: The provided MIC values are for closely related isothiazolinone compounds. It is highly recommended to determine the specific MIC of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one for the target microorganisms under your laboratory's specific conditions.

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one.

Materials:

-

4,5-Dichloro-2-methyl-4-isothiazolin-3-one stock solution

-

Sterile 96-well microtiter plates

-

Appropriate sterile liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

Microbial culture of the test organism, adjusted to a 0.5 McFarland standard

-

Sterile pipette and tips

-

Incubator

Procedure:

-

Prepare Serial Dilutions:

-

Dispense 100 µL of sterile growth medium into wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the 4,5-Dichloro-2-methyl-4-isothiazolin-3-one stock solution (at a concentration twice the highest desired test concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a growth control (no biocide).

-

Well 12 will serve as a sterility control (no inoculum).

-

-

Inoculation:

-

Dilute the 0.5 McFarland standard microbial suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add 100 µL of the diluted inoculum to wells 1 through 11. Do not inoculate well 12.

-

-

Incubation:

-

Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

-

-

Interpretation of Results:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the biocide at which there is no visible growth (i.e., the first clear well).

-

The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

-

Protocol for Surface Disinfection Efficacy Testing

This protocol is adapted from standard surface disinfection efficacy test methods to evaluate the performance of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one on common laboratory surfaces.

Materials:

-

4,5-Dichloro-2-methyl-4-isothiazolin-3-one working solution

-

Sterile test surfaces (e.g., stainless steel, glass, or plastic coupons)

-

Microbial culture of the test organism, adjusted to a known concentration (e.g., 1 x 10^8 CFU/mL)

-

Sterile neutralizing broth (to inactivate the biocide)

-

Sterile swabs or plates for sampling

-

Appropriate agar plates for microbial enumeration

-

Incubator

Procedure:

-

Inoculation of Surfaces:

-

Aseptically place the sterile test surfaces in a sterile petri dish.

-

Pipette a small, known volume (e.g., 10 µL) of the microbial suspension onto the center of each test surface and spread evenly.

-

Allow the inoculum to dry completely in a biological safety cabinet.

-

-

Application of Biocide:

-

Apply the 4,5-Dichloro-2-methyl-4-isothiazolin-3-one working solution to the inoculated surfaces. This can be done by spraying, wiping, or immersion, depending on the intended application.

-

Ensure the entire surface is in contact with the biocide for a predetermined contact time (e.g., 1, 5, or 10 minutes).

-

-

Neutralization and Sampling:

-

After the contact time, neutralize the biocidal action by either immersing the coupon in a known volume of sterile neutralizing broth or by thoroughly swabbing the surface with a swab pre-moistened with neutralizing broth.

-

-

Microbial Enumeration:

-

Perform serial dilutions of the neutralizing broth.

-

Plate the dilutions onto appropriate agar plates.

-

Incubate the plates under optimal conditions for the test microorganism.

-

-

Calculation of Log Reduction:

-

Count the number of colonies on the plates and calculate the concentration of viable microorganisms (CFU/mL) recovered from the treated surfaces.

-

Compare this to the number of microorganisms recovered from control surfaces treated with a sterile diluent instead of the biocide.

-

Calculate the log reduction in microbial count to determine the efficacy of the disinfectant.

-

Visualizations

Caption: Mechanism of action of isothiazolinone biocides.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Workflow for surface disinfection efficacy testing.

Safety and Handling

Isothiazolinones can be corrosive and may cause allergic skin reactions. Always consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for the manufacturer's instructions or a comprehensive risk assessment. Users should always adhere to established laboratory safety practices.

References

- 1. researchgate.net [researchgate.net]

- 2. Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Resistance of Pseudomonas aeruginosa to isothiazolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of isothiazolones analogues as potent bactericidal agents against antibiotic resistant CRE and MRSA strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMIT) in Fungal Growth Inhibition

For Researchers, Scientists, and Drug Development Professionals